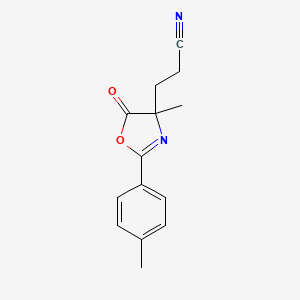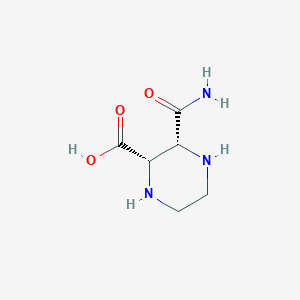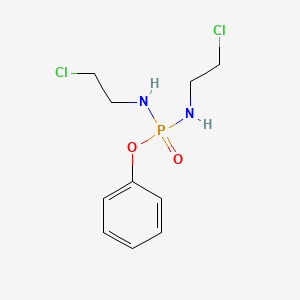
Phenyl N,N'-bis(2-chloroethyl)phosphorodiamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate is an organophosphorus compound with the molecular formula C10H15Cl2N2O2P It is known for its unique structure, which includes a phenyl group attached to a phosphorodiamidate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate can be synthesized through several methods. One common route involves the reaction of phenylphosphorodiamidic acid with 2-chloroethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate involves large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphorodiamidate oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Hydroxide ions, amines; reactions are conducted in polar solvents such as water or ethanol.
Major Products Formed
Oxidation: Phosphorodiamidate oxides.
Reduction: Amine derivatives.
Substitution: Various substituted phosphorodiamidates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical tool in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in designing anticancer agents due to its ability to interact with DNA.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. This makes it a potential candidate for anticancer therapy, as it can induce apoptosis in cancer cells by targeting DNA and proteins involved in cell division .
Comparación Con Compuestos Similares
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate can be compared with other similar compounds such as:
Phenyl N,N’-bis(2-bromoethyl)phosphorodiamidate: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
Phenyl N,N’-bis(2-iodoethyl)phosphorodiamidate: Contains iodine atoms, which can affect its chemical properties and biological activity.
Phenyl N,N’-bis(2-fluoroethyl)phosphorodiamidate:
Propiedades
Número CAS |
70772-68-8 |
|---|---|
Fórmula molecular |
C10H15Cl2N2O2P |
Peso molecular |
297.11 g/mol |
Nombre IUPAC |
2-chloro-N-[(2-chloroethylamino)-phenoxyphosphoryl]ethanamine |
InChI |
InChI=1S/C10H15Cl2N2O2P/c11-6-8-13-17(15,14-9-7-12)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,14,15) |
Clave InChI |
MXGQLWMLQRDZBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(NCCCl)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)

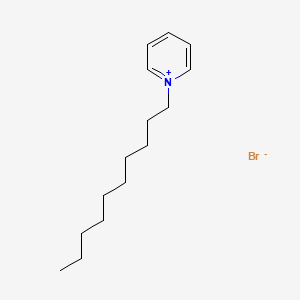
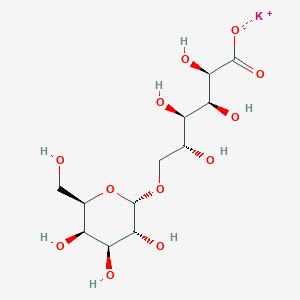
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)

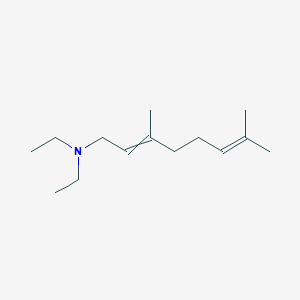
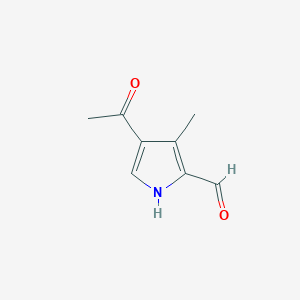
![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
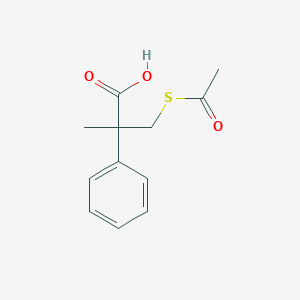
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
